molecular formula C17H14N2O4S B13358896 2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-(methylthio)nicotinate

2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-(methylthio)nicotinate

Cat. No.: B13358896
M. Wt: 342.4 g/mol
InChI Key: SYCDJXGZNWVHBL-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound characterized by the presence of an isoindoline nucleus and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-(methylthio)nicotinate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-(methylthio)nicotinate is unique due to the presence of both the isoindoline and nicotinate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H14N2O4S/c1-24-14-13(7-4-8-18-14)17(22)23-10-9-19-15(20)11-5-2-3-6-12(11)16(19)21/h2-8H,9-10H2,1H3

InChI Key

SYCDJXGZNWVHBL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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